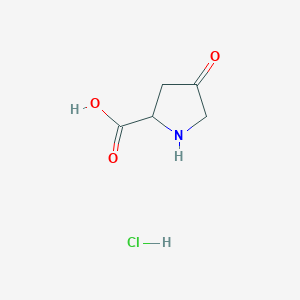![molecular formula C12H21ClN2O B1468374 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1380300-25-3](/img/structure/B1468374.png)
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Descripción general
Descripción
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a cyclic organic compound that is commonly used in scientific research. It is a derivative of the spirodecanone class of compounds and is considered to be a versatile synthetic intermediate. This compound is used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of organosilicon compounds, polymers, and other materials. 5]decan-3-one hydrochloride.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Gabapentin Impurity Profiling
2-Azaspiro[4.5]decan-3-one: , a structurally similar compound to the one , has been identified as an impurity in the synthesis of Gabapentin . Gabapentin is a medication used for the treatment of epilepsy and neuropathic pain. The identification and quantification of such impurities are crucial for the development of safe pharmaceutical products. The compound’s role in impurity profiling helps ensure the purity and efficacy of Gabapentin.
Pharmacology: Potential Therapeutic Applications
The structural features of spiro compounds, including 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride , suggest potential therapeutic applications. For instance, similar diazaspirodecanone derivatives have been explored for their therapeutic properties in addressing conditions like CINE (Chemotherapy-Induced Nausea and Emesis) and other related symptoms .
Biochemistry: Metabolite Analysis
In biochemistry, the analysis of metabolites is essential. Compounds like 2-Azaspiro[4.5]decan-3-one have been found in biological organisms such as mice and certain parasites . Studying such compounds can provide insights into metabolic pathways and lead to the discovery of new biomarkers for diseases.
Organic Synthesis: Building Blocks
Spiro compounds are valuable in organic synthesis as building blocks. They can be used to create complex molecular structures with potential applications in drug development and materials science. The compound could serve as a precursor or intermediate in the synthesis of more complex molecules .
Chemical Engineering: Process Optimization
In chemical engineering, the synthesis and application of compounds like 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride can lead to process optimization. Understanding the properties and reactions of such compounds can improve manufacturing processes, leading to more efficient and cost-effective production methods .
Materials Science: Novel Material Development
The unique structure of spiro compounds can be utilized in materials science for the development of novel materials with specific properties. These materials could have applications in various industries, including electronics, coatings, and pharmaceuticals .
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c15-11-7-12(3-5-13-6-4-12)9-14(11)8-10-1-2-10;/h10,13H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLACYZHJJVIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3(CCNCC3)CC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468297.png)
![3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468298.png)

![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)

![3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B1468306.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)
